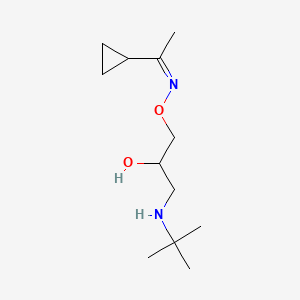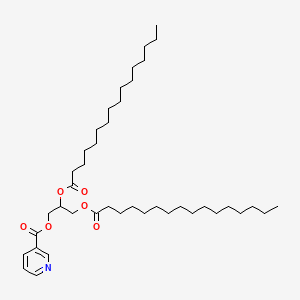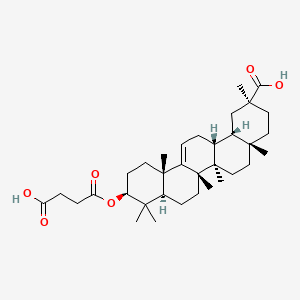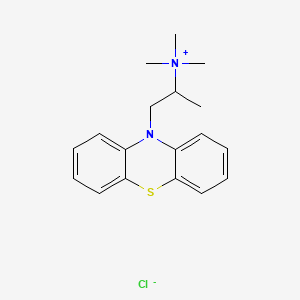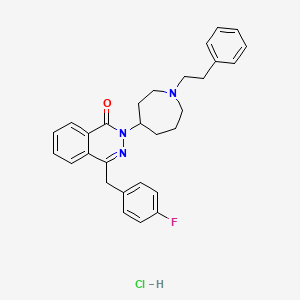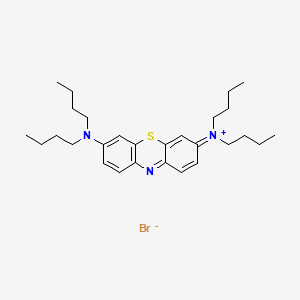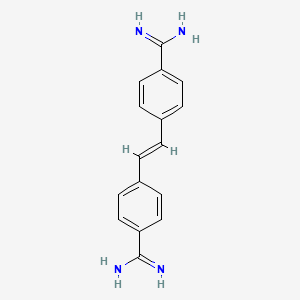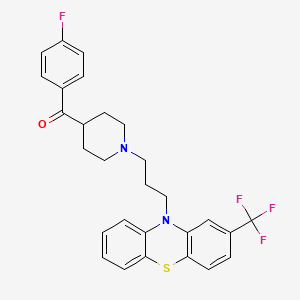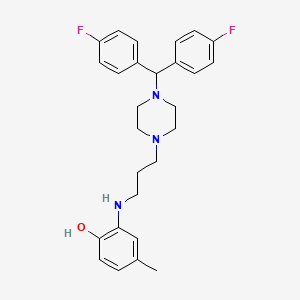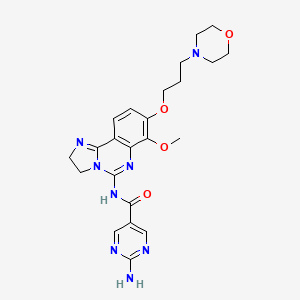
Copanlisib
Übersicht
Beschreibung
Copanlisib ist ein selektiver Pan-Klasse-I-Phosphoinositid-3-Kinase-(PI3K)-Inhibitor mit bevorzugter Aktivität gegen die Alpha- und Delta-Isoformen. Es wird hauptsächlich zur Behandlung von rezidiviertem follikulärem Lymphom bei Erwachsenen eingesetzt, die mindestens zwei vorherige systemische Therapien erhalten haben . This compound wird unter dem Markennamen Aliqopa vertrieben und intravenös verabreicht .
Herstellungsmethoden
Die Herstellung von this compound umfasst verschiedene synthetische Routen und Reaktionsbedingungen. Eine Methode beginnt mit einer bekannten Verbindung, 2-Amino-3-methoxy-4-(3-Morpholin-4-ylpropoxy)benzonitril, und umfasst Heterocyclisierung, cyclische Kondensation, halogenierte Aminierung und Amidierung . Diese Methode ist kostengünstig, umweltfreundlich und für die industrielle Produktion geeignet . Eine andere Methode beinhaltet ähnliche Schritte, darunter Heterocyclisierung, Amidierung und Substitutions-Cyclisierung .
Wissenschaftliche Forschungsanwendungen
Copanlisib hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird zur Behandlung verschiedener hämatologischer Malignitäten eingesetzt, darunter follikuläres Lymphom, Marginalzonenlymphom und diffuses großzelliges B-Zell-Lymphom . This compound hat synergistische Effekte gezeigt, wenn es in B- und T-Zell-Lymphommodellen mit anderen zielgerichteten Wirkstoffen wie Venetoclax kombiniert wird . Darüber hinaus wird es auf seine potenzielle Verwendung bei der Behandlung von Endometriumkrebs, Cholangiokarzinom und Non-Hodgkin-Lymphom untersucht .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es den PI3K-Signalweg hemmt, der an Zellproliferation und -überleben beteiligt ist . Es zielt hauptsächlich auf die PI3K-Alpha- und PI3K-Delta-Isoformen ab, die in malignen B-Zellen exprimiert werden . Durch die Hemmung dieser Isoformen induziert this compound den Tumorzelltod durch Apoptose und hemmt die Proliferation primärer maligner B-Zell-Linien . Zu den molekularen Zielen des Medikaments gehören die PI3K-Isoformen, die in B-Zell-Malignitäten häufig überexprimiert werden .
Wirkmechanismus
Mode of Action
Copanlisib works by blocking the action of an abnormal protein that signals cancer cells to multiply . It inhibits the PI3K with inhibitory activity predominantly against PI3K-α and PI3K-δ isoforms expressed in malignant B-cells . This inhibition induces tumor cell death by apoptosis and inhibits the proliferation of primary malignant B cell lines .
Biochemical Pathways
The PI3K/AKT/mTOR (PAM) signaling pathway is a highly conserved signal transduction network in eukaryotic cells that promotes cell survival, cell growth, and cell cycle progression . This compound, being a PI3K inhibitor, disrupts this pathway, thereby inhibiting the survival and proliferation of cancer cells .
Pharmacokinetics
This compound’s pharmacokinetics have been well-studied. It is administered intravenously and its pharmacokinetics are dose proportional and time independent, with no accumulation observed . The geometric mean terminal elimination half-life of this compound is 39.1 hours (range: 14.6 to 82.4; SD: 15.0) hours . It is metabolized by CYP3A4/5 (≈90%), CYP1A1 (≈10%)
Result of Action
The action of this compound results in significant molecular and cellular effects. It has been shown to induce tumor cell death by apoptosis and inhibit the proliferation of primary malignant B cell lines . In clinical studies, this compound has demonstrated strong efficacy, with a short time to objective response, improved objective response rate with longer treatment duration, durable responses, and manageable safety .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, the intravenous route of administration and intermittent dosing schedule of this compound may support a favorable tolerability profile over continually administered oral alternatives . Furthermore, ongoing studies of this compound in combination with rituximab and standard-of-care chemotherapy in patients with relapsed indolent lymphoma have the potential to support the use of this compound in the second-line setting .
Safety and Hazards
Zukünftige Richtungen
Ongoing studies of Copanlisib in combination with rituximab and standard-of-care chemotherapy in patients with relapsed indolent lymphoma have the potential to support the use of this compound in the second-line setting . The administration of the PI3K inhibitor, this compound, may be a powerful strategy against stroma-associated drug resistance of MM cells and can enhance the cytotoxic effects of proteasome inhibitors in such residual MM cells .
Biochemische Analyse
Biochemical Properties
Copanlisib is an inhibitor of PI3K with inhibitory activity predominantly against PI3K-α and PI3K-δ isoforms expressed in malignant B-cells . It has been shown to induce tumor cell death by apoptosis and inhibit the proliferation of primary malignant B cell lines .
Cellular Effects
This compound has shown in vitro dose-dependent antitumor activity in the vast majority of the models . It has demonstrated strong efficacy, with a short time to objective response, improved objective response rate with longer treatment duration, durable responses, and manageable safety .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the PI3K pathway. PI3K, a lipid kinase, activates downstream signaling pathways involved in cell survival and growth . This compound, being a PI3K inhibitor, disrupts these signaling pathways, thereby inducing tumor cell death and inhibiting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, enhanced efficacy outcomes can result from prolonged duration of this compound therapy in patients with relapsed/refractory MZL . Long-term this compound treatment is tolerable and leads to durable responses .
Dosage Effects in Animal Models
The observed in vitro activity of this compound was confirmed in vivo using the human JEKO1 MCL xenograft model . Animals treated with this compound experienced a reduction in the tumor growth compared with the control group .
Metabolic Pathways
This compound is involved in the PI3K signaling pathway, which is common in both indolent and aggressive forms of malignant lymphoma . Dysregulation of this pathway is often associated with these types of cancers .
Transport and Distribution
This compound is administered intravenously . The intravenous route of administration and intermittent dosing schedule of this compound may support a favorable tolerability profile over continually administered oral alternatives .
Subcellular Localization
The subcellular localization of this compound is related to its inhibition of the PI3K pathway. PI3K is a lipid kinase that activates downstream signaling pathways involved in cell survival and growth . Therefore, this compound, being a PI3K inhibitor, would be expected to localize where PI3K is found in the cell .
Vorbereitungsmethoden
The preparation of copanlisib involves several synthetic routes and reaction conditions. One method starts with a known compound, 2-amino-3-methoxy-4-(3-morpholin-4-ylpropoxy)benzonitrile, and involves heterocyclization, cyclic condensation, halogenated amination, and amidization . This method is cost-effective, environmentally friendly, and suitable for industrial production . Another method involves similar steps, including heterocyclization, amidation, and substitution-cyclization .
Analyse Chemischer Reaktionen
Copanlisib durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Hydroxylierung, oxidative Dealkylierung, Reduktion und N-Oxidation . Häufig verwendete Reagenzien in diesen Reaktionen sind Methoxyamin und Kaliumcyanid, die helfen, reaktive Elektrophile abzufangen, indem sie stabile Addukte bilden . Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind mehrere Phase-I-Metabolite, wie Aldehyde und Iminiumionen .
Vergleich Mit ähnlichen Verbindungen
Copanlisib wird mit anderen PI3K-Inhibitoren verglichen, wie z. B. Idelalisib, das ein PI3K-Delta-selektiver Inhibitor ist . Im Gegensatz zu Idelalisib zielt this compound auf mehrere PI3K-Isoformen ab, was ein breiteres Muster präklinischer Antitumoraktivität sowohl bei B- als auch bei T-Zell-Malignitäten bietet . Andere ähnliche Verbindungen sind Duvelisib und Umbralisib, die ebenfalls auf PI3K-Isoformen abzielen, aber unterschiedliche Selektivitätsprofile aufweisen . Die einzigartige Fähigkeit von this compound, mehrere PI3K-Isoformen zu hemmen, macht es zu einer wertvollen therapeutischen Option für die Behandlung verschiedener hämatologischer Malignitäten .
Eigenschaften
IUPAC Name |
2-amino-N-[7-methoxy-8-(3-morpholin-4-ylpropoxy)-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O4/c1-33-19-17(35-10-2-6-30-8-11-34-12-9-30)4-3-16-18(19)28-23(31-7-5-25-20(16)31)29-21(32)15-13-26-22(24)27-14-15/h3-4,13-14,25H,2,5-12H2,1H3,(H2,24,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYDSXOGIBMAET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3NCCN3C(=NC(=O)C4=CN=C(N=C4)N)N=C21)OCCCN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00145728 | |
| Record name | Copanlisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Follicular lymphoma is a B-cell lymphoma that is one of the most common type of non-Hodgkin lymphoma (NHL). It involves unregulated growth and proliferation of lymphocytes that eventually may travel to other organs including the lymph nodes, spleen, and the bone marrow, to form tumors. The phosphatidylinositol 3-kinase (PI3K)-mediated pathway is involved in promoting cell survival proliferation and differentiation however abberant activation of this pathway may lead to tumorigenesis. Copanlisib mediates an inhibitory action on p110α and p110δ isoforms of phosphatidylinositol-3-kinase (PI3K) expressed in malignant B cells. It induces tumor cell death via apoptosis and inhibits the proliferation of primary malignant B cell lines. Copanlisib inhibits several key cell-signaling pathways, including B-cell receptor (BCR) signaling, CXCR12 mediated chemotaxis of malignant B cells, and NFκB signaling in lymphoma cell lines. | |
| Record name | Copanlisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1032568-63-0 | |
| Record name | Copanlisib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032568630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copanlisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12483 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Copanlisib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00145728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COPANLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI6V529FZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-[2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B1663470.png)
